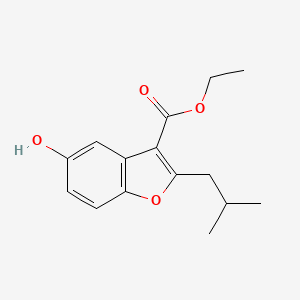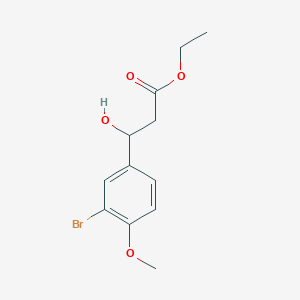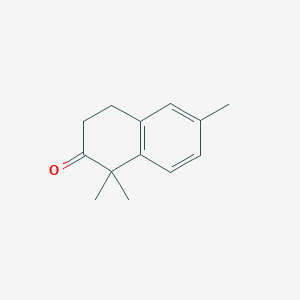
1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes It is characterized by its unique structure, which includes three methyl groups and a dihydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of a naphthalene derivative followed by reduction and cyclization steps. The reaction conditions typically include the use of strong bases, reducing agents, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce saturated hydrocarbons.
科学的研究の応用
1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,2,3-Trimethyl-4,5-dihydronaphthalen-2(1H)-one
- 1,1,6-Trimethyl-3,4-dihydro-2H-naphthalen-2-one
Uniqueness
1,1,6-Trimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and structural features
特性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
1,1,6-trimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C13H16O/c1-9-4-6-11-10(8-9)5-7-12(14)13(11,2)3/h4,6,8H,5,7H2,1-3H3 |
InChIキー |
PFSGOMANSQWLLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(C(=O)CC2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


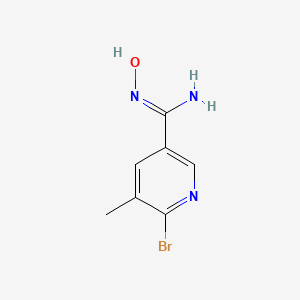
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)
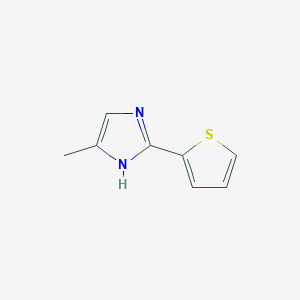
![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)
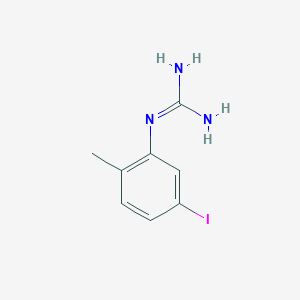
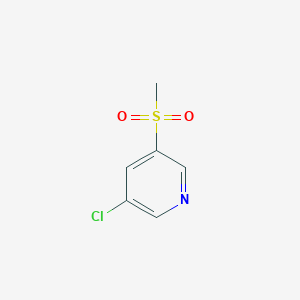
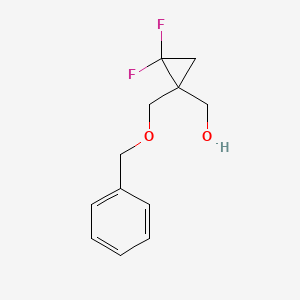
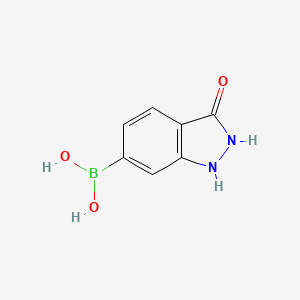
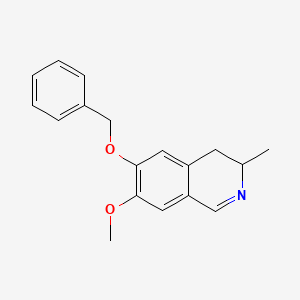
![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)

